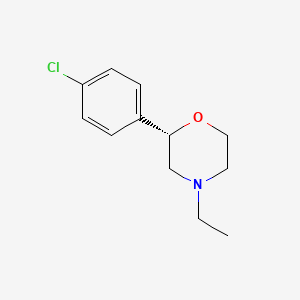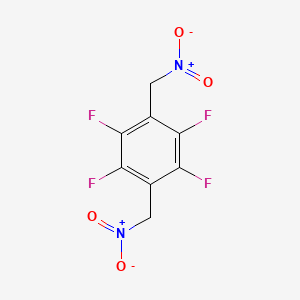
1,2,4,5-Tetrafluoro-3,6-bis(nitromethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,4,5-Tetrafluoro-3,6-bis(nitromethyl)benzene: is an aromatic compound characterized by the presence of four fluorine atoms and two nitromethyl groups attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,2,4,5-Tetrafluoro-3,6-bis(nitromethyl)benzene can be synthesized through the reaction of 1,2,4,5-tetrafluorobenzene with nitromethane in the presence of a strong base such as sodium methoxide. The reaction typically occurs under mild conditions, with the base facilitating the substitution of hydrogen atoms on the benzene ring with nitromethyl groups .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis process can be scaled up using standard organic synthesis techniques. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Análisis De Reacciones Químicas
Types of Reactions: 1,2,4,5-Tetrafluoro-3,6-bis(nitromethyl)benzene undergoes various chemical reactions, including:
Oxidation: The nitromethyl groups can be oxidized to form nitrobenzene derivatives.
Reduction: The nitromethyl groups can be reduced to aminomethyl groups, resulting in the formation of aminomethylbenzene derivatives.
Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a strong base like sodium hydride.
Major Products Formed:
Oxidation: Nitrobenzene derivatives.
Reduction: Aminomethylbenzene derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,2,4,5-Tetrafluoro-3,6-bis(nitromethyl)benzene has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials and pharmaceuticals.
Medicine: Research into its potential as a precursor for the synthesis of biologically active compounds with antimicrobial or anticancer properties.
Mecanismo De Acción
The mechanism by which 1,2,4,5-tetrafluoro-3,6-bis(nitromethyl)benzene exerts its effects is primarily through its interactions with various molecular targets. The nitromethyl groups can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The fluorine atoms enhance the compound’s electron-withdrawing properties, making it more reactive towards nucleophiles and electrophiles .
Comparación Con Compuestos Similares
- 1,2,4,5-Tetrafluoro-3-iodo-6-methylbenzene
- 1,2,4,5-Tetrafluoro-3,6-bis(methoxymethyl)benzene
- 2,3,5,6-Tetrafluoro-1,4-bis(chloromethyl)benzene
Uniqueness: 1,2,4,5-Tetrafluoro-3,6-bis(nitromethyl)benzene is unique due to the presence of both nitromethyl and fluorine groups on the benzene ring. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
918474-16-5 |
|---|---|
Fórmula molecular |
C8H4F4N2O4 |
Peso molecular |
268.12 g/mol |
Nombre IUPAC |
1,2,4,5-tetrafluoro-3,6-bis(nitromethyl)benzene |
InChI |
InChI=1S/C8H4F4N2O4/c9-5-3(1-13(15)16)6(10)8(12)4(7(5)11)2-14(17)18/h1-2H2 |
Clave InChI |
VZEHXQVWSYUNHS-UHFFFAOYSA-N |
SMILES canónico |
C(C1=C(C(=C(C(=C1F)F)C[N+](=O)[O-])F)F)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(4-Chlorophenyl)ethyl]-3,3-dimethyl-2,3-dihydro-1H-isoindol-1-one](/img/structure/B12617025.png)

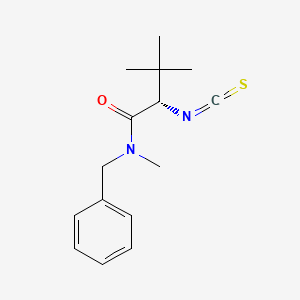
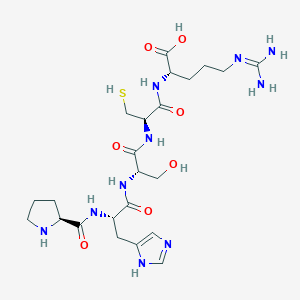
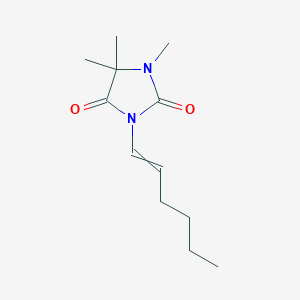

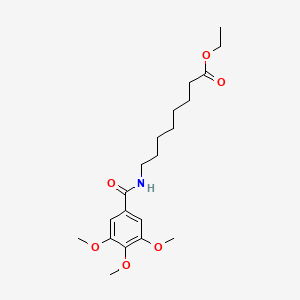
![1,7-Diazaspiro[4.5]decane-7-acetamide, 1-(3-amino-2,5,6-trifluorobenzoyl)-6-oxo-, (5R)-](/img/structure/B12617088.png)
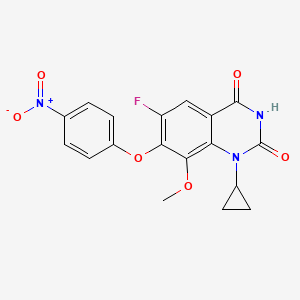
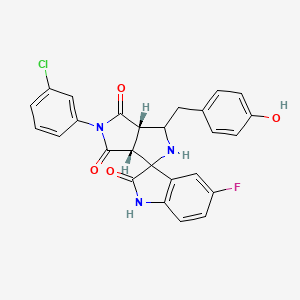
![2-[Cyclopentyl(hydroxy)methylidene]cyclohexane-1,3-dione](/img/structure/B12617113.png)

